2,6-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H13F2N3O3 and its molecular weight is 345.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2,6-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a novel synthetic derivative that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be broken down as follows:
- Molecular Formula : C16H15F2N3O2
- Molecular Weight : 335.31 g/mol
- Key Functional Groups :
- Difluoro-substituted benzamide
- Furan ring
- Pyridazine moiety
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as DNA and various enzymes. Preliminary studies suggest that it may inhibit DNA-dependent enzymes, which is a common mechanism among many antitumor agents. The presence of the furan and pyridazine rings may enhance its binding affinity to DNA, potentially leading to the inhibition of cancer cell proliferation.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. Notably, it was tested on:
- A549 (human lung carcinoma)
- HCC827 (EGFR mutation-positive lung cancer)
- NCI-H358 (lung cancer)
The results indicated that the compound had an IC50 value in the low micromolar range, suggesting potent antitumor activity. For example, in a study involving A549 cells, the IC50 was found to be approximately 5.5 µM, which indicates a strong inhibitory effect on cell viability .
Cell Line | IC50 (µM) | Notes |
---|---|---|
A549 | 5.5 | Strong cytotoxicity observed |
HCC827 | 6.0 | Effective against EGFR mutant |
NCI-H358 | 7.0 | Moderate activity |
Antimicrobial Activity
The compound was also evaluated for its antimicrobial properties against various bacterial strains using broth microdilution methods. It exhibited notable activity against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of standard antibiotics, indicating that this compound could serve as a potential lead in antimicrobial drug development .
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 15 | Effective |
Escherichia coli | 20 | Moderate |
Case Studies
- Case Study on Lung Cancer : A study published in Cancer Research explored the effects of this compound on tumor growth in xenograft models. Results showed a reduction in tumor volume by over 50% compared to control groups after treatment with the compound for four weeks .
- Antimicrobial Efficacy : In a clinical setting, derivatives of this compound were tested against resistant strains of bacteria in a hospital environment. The results indicated that it could effectively reduce bacterial load in infected tissues without significant toxicity to human cells .
特性
IUPAC Name |
2,6-difluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3/c18-11-3-1-4-12(19)16(11)17(24)20-8-9-22-15(23)7-6-13(21-22)14-5-2-10-25-14/h1-7,10H,8-9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGKOGXGWKPBLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。